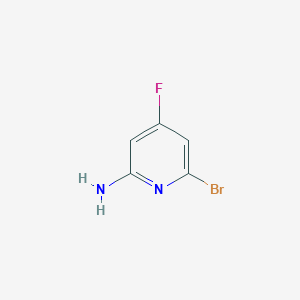

6-Bromo-4-fluoropyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

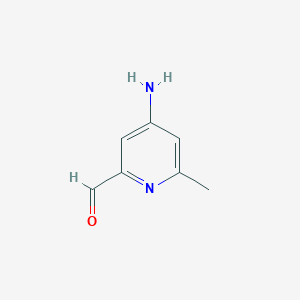

6-Bromo-4-fluoropyridin-2-amine is a heterocyclic organic compound with the molecular formula C5H4BrFN2. It is a derivative of pyridine, where the hydrogen atoms at positions 2, 4, and 6 are substituted by an amino group, a fluorine atom, and a bromine atom, respectively.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Brom-4-fluorpyridin-2-amin beinhaltet typischerweise die Bromierung und Fluorierung von Pyridinderivaten. Ein gängiges Verfahren beinhaltet die Reaktion von 2-Amino-4-fluorpyridin mit N-Bromsuccinimid in Acetonitril bei Raumtemperatur. Das Reaktionsgemisch wird für einen bestimmten Zeitraum gerührt, und das Produkt wird durch Verdampfung und Reinigung isoliert .

Industrielle Produktionsverfahren

Die industrielle Produktion von 6-Brom-4-fluorpyridin-2-amin folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Das Verfahren beinhaltet die Verwendung von automatisierten Reaktoren und präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird dann mit Techniken wie Kristallisation oder Chromatographie gereinigt .

3. Analyse der chemischen Reaktionen

Arten von Reaktionen

6-Brom-4-fluorpyridin-2-amin unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Brom- und Fluoratome können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Oxidation und Reduktion: Die Verbindung kann oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.

Kupplungsreaktionen: Es kann an Kupplungsreaktionen teilnehmen, um komplexere Moleküle zu bilden.

Häufige Reagenzien und Bedingungen

Substitution: Reagenzien wie Natriumnitrit und Salzsäure werden für die Diazotierung und anschließende Substitution verwendet.

Oxidation: Oxidationsmittel wie Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können beispielsweise Substitutionsreaktionen verschiedene substituierte Pyridine ergeben, während Oxidation und Reduktion zu unterschiedlichen Oxidationsstufen der Verbindung führen können .

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-4-fluoropyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium nitrite and hydrochloric acid are used for diazotization and subsequent substitution.

Oxidation: Oxidizing agents like potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

6-Brom-4-fluorpyridin-2-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Es wird als potenzielles pharmazeutisches Zwischenprodukt für die Entwicklung neuer Medikamente untersucht.

Industrie: Die Verbindung wird zur Herstellung von Agrochemikalien und anderen Industriechemikalien verwendet

5. Wirkmechanismus

Der Wirkmechanismus von 6-Brom-4-fluorpyridin-2-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und der Struktur der Verbindung ab .

Wirkmechanismus

The mechanism of action of 6-Bromo-4-fluoropyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5-Brom-4-fluorpyridin-2-amin: Ähnliche Struktur, aber mit dem Bromatom an Position 5.

2-Amino-4-fluorpyridin: Fehlt das Bromatom.

4-Brom-6-fluorpyridin-2-amin: Ähnliche Struktur, aber mit dem Fluoratom an Position 6.

Einzigartigkeit

6-Brom-4-fluorpyridin-2-amin ist einzigartig aufgrund der spezifischen Positionierung der Brom- und Fluoratome, die ihm besondere chemische Eigenschaften und Reaktivität verleihen. Dies macht es wertvoll für spezifische Syntheseanwendungen und Forschungsstudien .

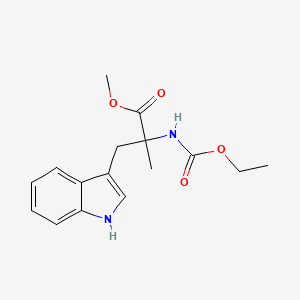

Eigenschaften

Molekularformel |

C5H4BrFN2 |

|---|---|

Molekulargewicht |

191.00 g/mol |

IUPAC-Name |

6-bromo-4-fluoropyridin-2-amine |

InChI |

InChI=1S/C5H4BrFN2/c6-4-1-3(7)2-5(8)9-4/h1-2H,(H2,8,9) |

InChI-Schlüssel |

HIQCMTIZDUGLLT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(N=C1N)Br)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Benzhydrylideneamino)-1-methylpyrrolidin-1-ium-2-yl]methanol;iodide](/img/structure/B12284475.png)